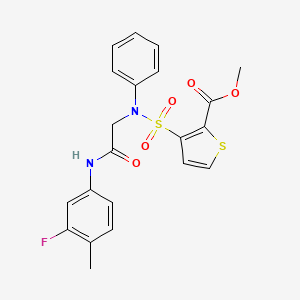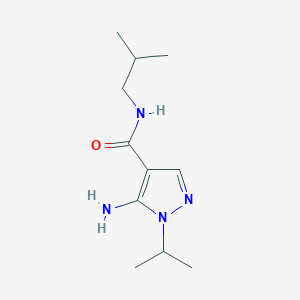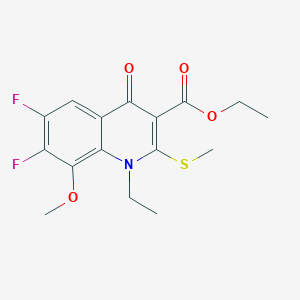![molecular formula C24H21ClN4O3 B2964396 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 923140-88-9](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-4-one moiety, which is a type of nitrogen-containing heterocycle . These types of structures are found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, have been synthesized using metal-free and solvent-free conditions . This method involves the use of a Brønsted acidic ionic liquid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the pyrido[3,2-d]pyrimidin-4-one moiety suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in reactions such as C-3 chalcogenation . This reaction involves the introduction of a chalcogen (sulfur or selenium) at the 3-position of the pyrido[1,2-a]pyrimidin-4-one ring .Applications De Recherche Scientifique
Anti-inflammatory Properties
Research has indicated that pyrido[3,2-d]pyrimidin derivatives can act as anti-inflammatory agents. The compound could be evaluated for its effectiveness in reducing inflammation in various conditions, such as arthritis or asthma.
Each of these applications would require detailed research and development, including the synthesis of the compound, in vitro and in vivo testing, and possibly clinical trials to establish safety and efficacy. The compound’s pharmacokinetics, bioavailability, and potential side effects would also need to be thoroughly investigated. The research on pyrido[3,2-d]pyrimidin derivatives, including the compound , is ongoing and holds promise for the development of new therapeutic agents .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit broad-spectrum antibacterial and antifungal activity
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interfere with essential biological processes in bacterial and fungal cells, leading to their death or growth inhibition .
Pharmacokinetics
A compound with a similar structure was found to have good traditional drug-like properties , suggesting that this compound may also have favorable pharmacokinetic properties
Result of Action
Based on its potential antimicrobial activity, it may lead to the death or growth inhibition of bacterial and fungal cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with 2,5-dimethylaniline to form the intermediate. The intermediate is then reacted with N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "2,5-dimethylaniline", "N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 2,5-dimethylaniline in the presence of a coupling agent to form the intermediate.", "Step 3: Reaction of the intermediate with N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine in the presence of a base to form the final product." ] } | |
Numéro CAS |
923140-88-9 |
Formule moléculaire |
C24H21ClN4O3 |
Poids moléculaire |
448.91 |
Nom IUPAC |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-6-16(2)19(12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
Clé InChI |
QAWROBKJGXLTTP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)




![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)

![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)